molecular formula C11H14N2O2 B1517877 N-cyclopentyl-3-nitroaniline CAS No. 1153353-96-8

N-cyclopentyl-3-nitroaniline

Cat. No.: B1517877
CAS No.: 1153353-96-8
M. Wt: 206.24 g/mol
InChI Key: ZAYNDVNQMDINGS-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-nitroaniline: is an organic compound characterized by a cyclopentyl group attached to the nitrogen atom of aniline, with a nitro group at the 3-position of the benzene ring

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The compound can be synthesized through the nitration of cyclopentyl aniline. This involves treating cyclopentyl aniline with a nitrating agent such as concentrated nitric acid in the presence of concentrated sulfuric acid.

  • Reduction Reaction: Another method involves the reduction of nitrobenzene derivatives. Cyclopentyl aniline can be reduced using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale nitration reactions. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds or dinitro derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of cyclopentyl aniline.

  • Substitution Reactions:

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Iron and hydrochloric acid or catalytic hydrogenation are typical conditions.

  • Substitution: Halogenation, nitration, and sulfonation reactions are common, using reagents like chlorine, bromine, nitric acid, and sulfuric acid.

Major Products Formed:

  • Oxidation: Nitroso derivatives, dinitro compounds.

  • Reduction: Cyclopentyl aniline.

  • Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: N-cyclopentyl-3-nitroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-cyclopentyl-3-nitroaniline exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis or inhibit cell proliferation through interactions with specific molecular targets.

Molecular Targets and Pathways Involved:

  • Antimicrobial Activity: Targets bacterial cell walls or proteins.

  • Anticancer Activity: Involves pathways related to cell cycle regulation and apoptosis.

Comparison with Similar Compounds

  • N-cyclopentyl-4-nitroaniline: Similar structure but with the nitro group at the 4-position.

  • N-phenyl-3-nitroaniline: Similar nitro group position but with a phenyl group instead of cyclopentyl.

Uniqueness: N-cyclopentyl-3-nitroaniline is unique due to its specific structural features, which influence its chemical reactivity and biological activity. The presence of the cyclopentyl group provides steric hindrance and affects the compound's interaction with biological targets.

Properties

IUPAC Name

N-cyclopentyl-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-13(15)11-7-3-6-10(8-11)12-9-4-1-2-5-9/h3,6-9,12H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYNDVNQMDINGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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